molecular formula C8H8Cl2O2 B8764002 2-(3,4-Dichlorophenoxy)ethanol CAS No. 64673-07-0

2-(3,4-Dichlorophenoxy)ethanol

Cat. No. B8764002
CAS RN: 64673-07-0
M. Wt: 207.05 g/mol
InChI Key: LQODJJDSWBDZMB-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)ethanol is a chemical compound with the molecular formula C8H8Cl2O2 . It has an average mass of 207.054 Da and a monoisotopic mass of 205.990128 Da . The CAS number for this compound is 64673-07-0 .


Molecular Structure Analysis

The molecular structure of 2-(3,4-Dichlorophenoxy)ethanol consists of a two-carbon chain (ethanol) with a dichlorophenol group attached via an ether linkage . The dichlorophenol group contains a benzene ring with two chlorine atoms and one hydroxyl group .


Physical And Chemical Properties Analysis

2-(3,4-Dichlorophenoxy)ethanol has a boiling point of 136 °C (at 6 Torr pressure) and a density of 1.39 g/cm3 (at 29 °C) . Its pKa is predicted to be 14.08±0.10 .

Safety and Hazards

2-(3,4-Dichlorophenoxy)ethanol is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment .

properties

CAS RN

64673-07-0

Product Name

2-(3,4-Dichlorophenoxy)ethanol

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)ethanol

InChI

InChI=1S/C8H8Cl2O2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5,11H,3-4H2

InChI Key

LQODJJDSWBDZMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCO)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared by reduction of 2-(3,4-dichlorophenoxy)acetic acid (Aldrich, 96% pure) with borane in tetrahydrofuran (Aldrich, 1M solution) using the procedure of N. M. Yoon, et al. in J. Org. Chem 38(#16) p. 2786 (1973). The yield was 91% of theory.
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